[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate
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Overview
Description
[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate is a useful research compound. Its molecular formula is C₂₃H₂₈O₇ and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications
Applications in Environmental and Chemical Analysis
Compounds similar to the one mentioned have been studied for their role in environmental chemistry, particularly in the context of their fate and effects in aquatic environments. For instance, studies on a series of oxo-process chemicals, which share structural similarities with the compound , have explored their environmental fate and aquatic effects. These studies provide insights into the biodegradability and potential environmental impact of such compounds, suggesting that inadvertent releases into the environment would be rapidly biodegraded in soil and water, while residues in water pose a negligible threat to aquatic life (Staples, 2001).
Impact on Cellular Metabolism and Regulation
Research on 2-oxo acid dehydrogenase complexes, which are metabolic checkpoints functioning at the intersection of sugar and amino acid degradation, highlights the importance of understanding the metabolic pathways and regulatory mechanisms influenced by oxo-acids. Synthetic analogs of 2-oxo acids have been used as selective inhibitors to study these complexes in various biological systems. This approach has illuminated the role of these complexes in cellular metabolism and their potential in addressing metabolic-related pathologies (Artiukhov, Graf, & Bunik, 2016).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of compounds containing ether and acetate groups, such as ethyl tert-butyl ether (ETBE), have been extensively studied. These studies have identified microorganisms capable of degrading these compounds under aerobic conditions, elucidating the pathways through which biodegradation occurs and highlighting the environmental persistence and potential impacts of such compounds. This research underscores the importance of understanding the environmental fate of complex organic compounds, including those related to the specified chemical (Thornton et al., 2020).
Mechanism of Action
Target of Action
Budesonide 1,4,14-Triene Triol Impurity is an impurity of Budesonide . Budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . The primary targets of Budesonide are glucocorticoid receptors, which are present in almost all cells of the body but are particularly abundant in the liver and lungs . These receptors play a crucial role in regulating the body’s immune response and inflammation.
Mode of Action
Upon administration, Budesonide binds to glucocorticoid receptors, forming a complex that translocates to the cell nucleus. This complex binds to glucocorticoid response elements in the DNA and modulates gene transcription . This results in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory proteins, leading to a reduction in inflammation .
Biochemical Pathways
The binding of Budesonide to glucocorticoid receptors affects several biochemical pathways. It inhibits the phospholipase A2 pathway, reducing the production of arachidonic acid and its metabolites (prostaglandins and leukotrienes) that are involved in inflammation . It also suppresses the NF-kB pathway, reducing the expression of various cytokines, chemokines, and adhesion molecules that mediate inflammation and immune response .
Pharmacokinetics
The pharmacokinetics of Budesonide involves absorption, distribution, metabolism, and excretion (ADME). Budesonide is well absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, reducing its systemic bioavailability . It is widely distributed in the body due to its lipophilic nature and binds extensively to plasma proteins . Budesonide is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its metabolites, which have less glucocorticoid activity . It is excreted primarily in the feces, with a small amount excreted in the urine .
Result of Action
The molecular and cellular effects of Budesonide’s action include reduced production of inflammatory mediators, decreased migration of inflammatory cells, and reduced vascular permeability . These effects result in decreased inflammation and immune response, providing relief from symptoms in conditions like asthma, COPD, and inflammatory bowel diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Budesonide. Factors such as pH and temperature can affect the stability of the drug . The presence of other drugs (especially those metabolized by CYP3A4) can affect the metabolism and hence the efficacy of Budesonide . Patient-specific factors, such as genetic variations in the glucocorticoid receptor or CYP3A4, can also influence the drug’s action .
properties
IUPAC Name |
[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-9,15,17-18,20,26-27,29H,4-5,10-11H2,1-3H3/t15-,17+,18-,20-,21+,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZQPNMMHWBKCV-MHHBXEMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@H]3[C@@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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